![molecular formula C24H18N2O4S B2828486 (Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-61-4](/img/structure/B2828486.png)

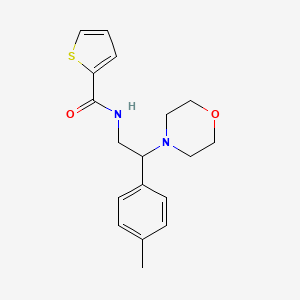

(Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photophysical Properties and Applications

- Photophysical and Singlet Oxygen Activation : A study found that the photophysical properties of ethyl 2-arylthiazole-5-carboxylates, which share structural similarities with the compound , show potential for use in photo-oxidation reactions and as singlet-oxygen sensitizers. These properties could be leveraged in various fields, including photodynamic therapy and material sciences (Amati et al., 2010).

Synthesis and Chemical Transformations

- Synthesis and Structural Analysis : Research demonstrates the synthesis and characterization of compounds structurally related to (Z)-ethyl 4-((benzo[d]thiazol-2-ylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate. These studies provide insights into the synthesis routes and potential modifications of the compound, which are crucial for its application in chemical research (Haroon et al., 2018).

Catalysis and Green Chemistry

- Catalysis in Renewable PET Production : In a study exploring the synthesis of biobased terephthalic acid precursors, catalysts were used in reactions involving renewable furans. This research, by extension, could inform the use of this compound in green chemistry and catalysis (Pacheco et al., 2015).

Material Science and Electronics

- Electroluminescent Device Properties : A study on Zn(II)-chelated complexes based on benzothiazole derivatives, which are structurally related to the compound , highlights their potential in producing white-light emission. This research indicates potential applications of the compound in the development of electroluminescent devices and OLED technology (Roh et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanogenesis process, which is responsible for melanin production in skin cells .

Mode of Action

The compound interacts with tyrosinase through a competitive inhibition mechanism . It forms three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase, showing a stronger affinity with tyrosinase compared to other known inhibitors .

Biochemical Pathways

The compound’s interaction with tyrosinase affects the melanogenesis pathway . By inhibiting tyrosinase, the compound prevents the conversion of tyrosine to melanin, thereby reducing melanin accumulation in skin cells .

Pharmacokinetics

The compound’s strong inhibitory effect on tyrosinase without cytotoxicity in b16f10 melanoma cells suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is a notable decrease in melanogenesis . This suggests that the compound could potentially be used in the prevention and treatment of pigmentation disorders .

Propiedades

IUPAC Name |

ethyl 4-[(E)-1,3-benzothiazol-2-yliminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O4S/c1-3-29-23(28)19-13(2)30-22-15-9-5-4-8-14(15)21(27)16(20(19)22)12-25-24-26-17-10-6-7-11-18(17)31-24/h4-12,27H,3H2,1-2H3/b25-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBAIVUEFLQNBP-BRJLIKDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)/C=N/C4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)

![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)

![3-[(4-chlorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2828414.png)

![N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2828415.png)

![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828418.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828419.png)

![5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2828422.png)

![N-(2,6-dimethylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2828423.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2828425.png)

![5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2828426.png)